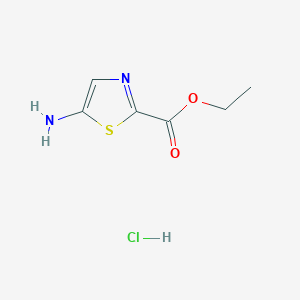
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride
Descripción general
Descripción
“2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues . Another method involved palladium-mediated cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving “2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” could potentially be analyzed through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” include a molecular weight of 242.70 and a molecular formula of C11H15ClN2O2 . Additional properties such as boiling point and storage conditions are not specified in the search results .Aplicaciones Científicas De Investigación
- Application : 3,4-dihydro-2H-1-benzopyran derivatives have been found to have valuable biological and pharmaceutical properties .
- Method of Application : The synthesis of these heterocycles has been a focus for many organic and pharmaceutical chemists . The methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
- Application : Some 3,4-dihydro-3-amino-2H-1-benzopyran derivatives showed high affinity for 5-HT1A and 5-HT7 receptors .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not quantitatively detailed in the source .
Pharmaceutical Chemistry
Neuropharmacology
- Application : Spiro heterocycles are a class of organic compounds that have been studied for their potential biological activities .
- Method of Application : The synthesis of spiro [pyrrolidine- and piperidine-2,3’ (2’H)-benzopyrans] involves complex organic reactions .
- Results : The specific results or outcomes obtained were not detailed in the source .
- Application : Some compounds related to 3,4-dihydro-2H-1-benzopyran have shown potential as COX inhibitors .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds 17b, 17c, 17e, and 17h exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml .
Synthesis of Spiro Heterocycles
COX Inhibitors
- Application : 2H-1-Benzopyran, 3,4-dihydro- is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.1751 .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not quantitatively detailed in the source .
- Application : Some naturally occurring coumarins have been reported as anti-coagulants .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not quantitatively detailed in the source .
Chemical Thermodynamics
Anti-coagulants
Propiedades
IUPAC Name |
2-amino-N-(3,4-dihydro-2H-chromen-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10;/h1-4,9H,5-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZMQJIMBWUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)